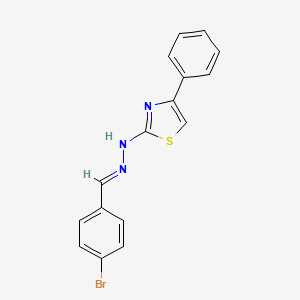

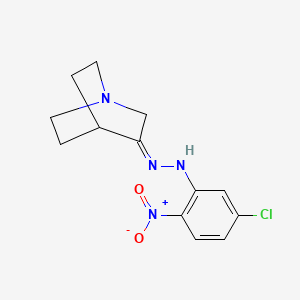

4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Schiff Base Formation and Photo-Stability Enhancement of PVC

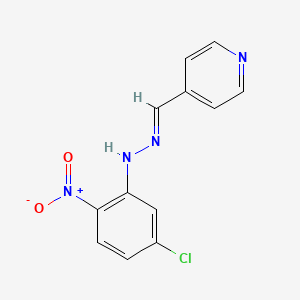

4-Bromobenzaldehyde hydrazone serves as a precursor for the synthesis of Schiff bases. When it reacts with sulfamethoxazole, it forms a Schiff base known as 4-[(4-bromo-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzene sulfonamide . This compound has applications in enhancing the photo-stability of polyvinyl chloride (PVC) materials .

Palladium-Catalyzed Arylation Reactions

In the field of organic synthesis, 4-bromobenzaldehyde hydrazone plays a crucial role in palladium-catalyzed mono- and bis-arylation of 3,4-(ethylenedioxy)thiophenes. These reactions are valuable for constructing complex organic molecules and designing functional materials .

Antimicrobial Activity

Researchers have synthesized various compounds related to 4-bromobenzaldehyde hydrazone. Some of these derivatives exhibit antimicrobial activity . Although not all compounds in this class show significant effects, their exploration contributes to understanding structure-activity relationships and potential therapeutic applications .

Plant Growth Promotion

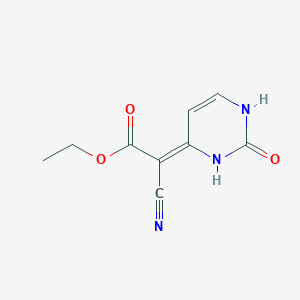

Interestingly, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid , derived from 4-bromobenzaldehyde hydrazone, has been found to promote the growth of rapeseed plants. It also increases seed yield and oil content. This application highlights the compound’s potential in agriculture and plant science .

Rare and Unique Chemical Collection

Sigma-Aldrich provides 4-bromobenzaldehyde hydrazone to early discovery researchers as part of a collection of rare and unique chemicals . While analytical data is not available for this product, it remains valuable for specialized studies and exploratory research .

Mecanismo De Acción

Target of Action

Similar compounds have shown significant antifungal activity againstC. albicans and A. niger , suggesting that the compound may target enzymes or proteins essential to these organisms.

Mode of Action

It’s known that the bromoaryl group in 4-bromobenzaldehyde participates in various cross-coupling reactions, such as suzuki coupling . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Given its potential antifungal activity , it may interfere with the synthesis of essential components of the fungal cell wall or disrupt key metabolic pathways.

Result of Action

, similar compounds have demonstrated significant antifungal activity. This suggests that the compound may inhibit the growth of certain fungi, potentially leading to their death.

Propiedades

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3S/c17-14-8-6-12(7-9-14)10-18-20-16-19-15(11-21-16)13-4-2-1-3-5-13/h1-11H,(H,19,20)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNREFAZMCBAEM-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B3849729.png)

![N-benzyl-3-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B3849747.png)

![5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3849774.png)

![methyl [3-(5-hydroxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)propyl]methylcarbamate](/img/structure/B3849789.png)

![4-[4-(dimethylamino)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B3849797.png)

![4-[(2-hydroxy-1-naphthyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B3849804.png)

![2-{1-(3,5-dimethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3849806.png)

![4-methylbenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849823.png)